

# Navigating Rezafungin Acetate Administration in Hepatically Impaired Patients: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Rezafungin acetate |           |
| Cat. No.:            | B15563506          | Get Quote |

For Immediate Release – This technical support guide is intended for researchers, scientists, and drug development professionals investigating the use of **rezafungin acetate**. This document provides a comprehensive overview of dosage adjustments for patients with hepatic impairment, based on the latest clinical trial data.

## **Frequently Asked Questions (FAQs)**

Q1: Is a dosage adjustment for **rezafungin acetate** required for patients with hepatic impairment?

A: No, a dosage adjustment of rezafungin is not necessary for patients with any degree of hepatic impairment, including mild, moderate (Child-Pugh Class B), and severe (Child-Pugh Class C) impairment.[1][2][3][4][5]

Q2: What is the clinical evidence supporting the recommendation of no dosage adjustment?

A: A dedicated open-label, single-dose Phase I clinical trial was conducted to evaluate the pharmacokinetics and safety of rezafungin in subjects with moderate and severe hepatic impairment compared to healthy subjects.[2][6] The study found that while there was a modest reduction in rezafungin exposure in individuals with hepatic impairment, this difference was not considered clinically significant.[1][2]

Q3: How does hepatic impairment affect the pharmacokinetics of rezafungin?



A: In subjects with moderate to severe hepatic impairment, the mean exposure to rezafungin (both Cmax and AUC) was reduced by approximately 30% compared to healthy subjects.[6][7] [8] However, there was considerable overlap in the individual pharmacokinetic profiles between the groups.[1] Importantly, the half-life of rezafungin remained similar between subjects with hepatic impairment and healthy individuals, with a range of 110 to 124 hours.[1]

Q4: Were there any safety concerns for administering rezafungin to patients with hepatic impairment?

A: Rezafungin was well-tolerated in subjects with hepatic impairment.[6][7] While more adverse events were reported in subjects with hepatic impairment, this was expected given their underlying liver disease and the events were not considered to be related to rezafungin.[1] No severe or serious adverse events leading to withdrawal from the study were reported.[2][9]

## **Experimental Data Summary**

The following tables summarize the key pharmacokinetic parameters from a clinical study comparing subjects with moderate and severe hepatic impairment to matched healthy subjects after a single 400 mg intravenous infusion of rezafungin.

Table 1: Pharmacokinetic Parameters of Rezafungin in Subjects with Hepatic Impairment vs. Healthy Subjects

| Parameter                        | Moderate<br>Hepatic<br>Impairment<br>(Child-Pugh B) | Matched<br>Healthy<br>Subjects | Severe Hepatic<br>Impairment<br>(Child-Pugh C) | Matched<br>Healthy<br>Subjects |
|----------------------------------|-----------------------------------------------------|--------------------------------|------------------------------------------------|--------------------------------|
| AUC0-∞ (Area<br>Under the Curve) | ~32% lower                                          | Control                        | ~32% lower                                     | Control                        |
| Cmax (Maximum Concentration)     | ~12% lower                                          | Control                        | ~28% lower                                     | Control                        |
| Half-life (t½)                   | Similar to healthy subjects                         | ~124 hours                     | ~121 hours                                     | ~124 hours                     |

Data derived from non-compartmental analysis.[1][2][6]



## **Key Experimental Protocol**

The recommendation for rezafungin dosage in patients with hepatic impairment is based on a robust, open-label, single-dose Phase I clinical trial.

Study Design: An open-label, single-dose study was conducted to assess the pharmacokinetics and safety of rezafungin in subjects with moderate (Child-Pugh Class B) and severe (Child-Pugh Class C) hepatic impairment.[1][2] Each group of subjects with hepatic impairment was matched 1:1 with a group of healthy subjects based on age, sex, and body mass index (BMI). [2]

Subject Population: A total of 32 subjects were enrolled, with 8 subjects in each of the four groups: moderate hepatic impairment, their matched healthy controls, severe hepatic impairment, and their matched healthy controls.[1][2]

Dosing and Administration: Each participant received a single 400 mg dose of rezafungin administered as a one-hour intravenous infusion.[2][6]

Pharmacokinetic Sampling and Analysis: Plasma samples were collected at various time points for up to 336 hours (14 days) post-dose.[1][2] Rezafungin pharmacokinetic parameters were determined using non-compartmental analysis.[1][2]

Safety Assessment: Safety and tolerability were monitored throughout the duration of the study. [1]

## **Dosage Adjustment Workflow**

The following diagram illustrates the straightforward decision-making process for the administration of rezafungin to patients with varying degrees of liver function.



Click to download full resolution via product page



#### Rezafungin Dosage Decision Flow for Hepatic Impairment

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cidara.com [cidara.com]
- 2. Phase I study of the pharmacokinetics and safety of rezafungin in subjects with moderate/severe hepatic impairment and matched control subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rezzayo (rezafungin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. Rezafungin | Johns Hopkins ABX Guide [hopkinsquides.com]
- 5. drugs.com [drugs.com]
- 6. 982. Effect of Hepatic Impairment on the Safety and Pharmacokinetics of Rezafungin -PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] 982. Effect of Hepatic Impairment on the Safety and Pharmacokinetics of Rezafungin | Semantic Scholar [semanticscholar.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Navigating Rezafungin Acetate Administration in Hepatically Impaired Patients: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563506#adjusting-rezafungin-acetate-dosage-for-patients-with-hepatic-impairment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com